molecular formula C16H17N3 B2690044 1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-ylamine CAS No. 338771-04-3

1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-ylamine

Número de catálogo: B2690044
Número CAS: 338771-04-3
Peso molecular: 251.333
Clave InChI: UWLSNPMJCAOQPQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

The synthesis of 1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-ylamine typically involves the condensation of o-phenylenediamine with various aldehydes or other carbonyl compounds. One common method includes the reaction of o-phenylenediamine with benzyl chloride and dimethylformamide under reflux conditions . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Aplicaciones Científicas De Investigación

Antiviral Activity

Benzimidazole derivatives, including 1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-ylamine, have shown significant antiviral properties against various viral strains:

  • HIV : The compound has been synthesized as a potential inhibitor of HIV reverse transcriptase. Studies indicate that certain derivatives exhibit notable antiviral activities with effective concentrations (EC50) ranging from 5.28 to 40 µM against different HIV strains .
  • Hepatitis C Virus (HCV) : Research highlights the efficacy of benzimidazole derivatives in inhibiting HCV replication. Compounds have demonstrated low IC50 values, indicating strong antiviral potential .

Anti-inflammatory Activity

The anti-inflammatory effects of benzimidazole derivatives have been documented extensively:

  • Compounds derived from this class have been shown to inhibit key inflammatory mediators such as COX and LOX enzymes. For instance, one study reported that certain derivatives exhibited up to 97.6% reduction in edema compared to standard anti-inflammatory drugs .

Anticancer Properties

Benzimidazole derivatives are also being investigated for their anticancer potential:

  • Recent studies suggest that modifications in the benzimidazole structure can enhance cytotoxicity against various cancer cell lines. Specific compounds have been identified that induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways .

Case Study 1: Antiviral Efficacy Against HIV

A series of synthesized benzimidazole derivatives were evaluated for their ability to inhibit HIV replication. Notably, compounds with specific substitutions at the C-4 position showed enhanced activity against laboratory-adapted strains and primary isolates of HIV .

CompoundEC50 (µM)Activity
Compound A15.4Moderate
Compound B5.28High

Case Study 2: Anti-inflammatory Effects

In a comparative study on anti-inflammatory agents, a benzimidazole derivative was found to outperform traditional NSAIDs like diclofenac in reducing inflammation in animal models .

CompoundInhibition (%)Standard Comparison
Benzimidazole Derivative92.7Rofecoxib (78.95%)
Diclofenac69%-

Actividad Biológica

1-Benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-ylamine is a compound that belongs to the benzimidazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Name : N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-2,5-dichlorobenzenesulfonamide
  • Molecular Formula : C22H19Cl2N3O2S
  • Molecular Weight : 460.38 g/mol
  • CAS Number : 338410-81-4

Pharmacological Profile

Benzimidazole derivatives have shown a broad spectrum of biological activities. The specific compound under consideration exhibits the following pharmacological effects:

Antitumor Activity

Recent studies have demonstrated that this compound has significant antitumor properties. For instance:

  • In vitro studies indicated that this compound can inhibit the proliferation of various cancer cell lines with IC50 values ranging from 6.26 to 20.46 µM depending on the assay format used (2D vs. 3D) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial effects:

  • Testing against Gram-positive and Gram-negative bacteria demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with effective concentrations comparable to standard antibiotics .

The biological activity of benzimidazole derivatives is often linked to their ability to interact with cellular targets such as:

  • Microtubules : Similar to other benzimidazoles, this compound may disrupt microtubule formation, which is crucial for cell division and function .

Structure-Activity Relationship (SAR)

The effectiveness of benzimidazole derivatives is heavily influenced by their structural components. Modifications at various positions on the benzimidazole ring can enhance biological activity:

  • Position 1 and 2 Substituents : Variations in substituents at these positions have been shown to significantly affect the potency against cancer cells and pathogens .

Case Studies

Several studies highlight the potential of this compound:

Study 1: Antitumor Efficacy

A study published in Frontiers in Pharmacology reported that derivatives of benzimidazole exhibit high antitumor activity. The specific analogs tested showed promising results in inhibiting tumor growth in vitro .

Study 2: Antimicrobial Testing

Research conducted on various benzimidazole compounds revealed that those with specific substitutions exhibited enhanced antimicrobial properties against both Gram-positive and Gram-negative bacteria, supporting the potential utility of this compound .

Comparative Analysis of Biological Activities

Activity TypeCompound ActivityReference
AntitumorIC50 values: 6.26 - 20.46 µM
AntimicrobialEffective against S. aureus and E. coli
MechanismMicrotubule disruption

Propiedades

IUPAC Name

1-benzyl-5,6-dimethylbenzimidazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3/c1-11-8-14-16(15(17)12(11)2)18-10-19(14)9-13-6-4-3-5-7-13/h3-8,10H,9,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLSNPMJCAOQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1C)N)N=CN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.